11,12-Dichlorodibenzo[a,c]phenazine
Description
11,12-Dichlorodibenzo[a,c]phenazine (C₂₀H₁₀Cl₂N₂) is a chlorinated phenazine derivative characterized by a planar aromatic core with two chlorine atoms at the 11 and 12 positions. Its crystal structure exhibits crystallographic twofold rotational symmetry with weak π-π stacking interactions (center-to-center distance: 3.7163(8) Å) along the a-axis, contributing to its solid-state stability . Synthesized via condensation reactions between dichlorinated nitroaniline and phenanthrenequinone, it achieves a high yield (~99.9%) and a melting point of 263–264°C in dimethylformamide (DMF) . Spectroscopic analyses, including NMR and UV/Vis, confirm its structural integrity and electronic properties, with absorption bands influenced by solvent polarity .
Properties
CAS No. |
40880-95-3 |
|---|---|
Molecular Formula |
C20H10Cl2N2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
11,12-dichlorophenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C20H10Cl2N2/c21-15-9-17-18(10-16(15)22)24-20-14-8-4-2-6-12(14)11-5-1-3-7-13(11)19(20)23-17/h1-10H |
InChI Key |
SQBDXXRCFLWVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC(=C(C=C5N=C24)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phenazine Derivatives
Structural and Physical Properties
| Compound | Substituents | Melting Point (°C) | Synthesis Yield (%) | Key Structural Features |
|---|---|---|---|---|
| 11,12-Dichlorodibenzo[a,c]phenazine | Cl at 11,12 | 263–264 | 99.9 | Planar core, π-π stacking (3.716 Å) |
| 10,12-Dichlorodibenzo[a,c]phenazine | Cl at 10,12 | 221–222 | 81 | Positional isomer, reduced symmetry |
| 11,12-Dimethyldibenzo[a,c]phenazine | CH₃ at 11,12 | N/A | N/A | Methyl groups enhance OLED dual emission |
| 9,14-Dibenzo[a,c]phenazine | Extended benzene rings | N/A | N/A | Red-shifted absorption vs. phenazine |
| Tribenzo[a,c,i]phenazine | Three fused benzene rings | N/A | N/A | Increased conjugation, strong π-π interactions |
Key Observations :
- Chlorine vs. Methyl Substitution : Chlorine atoms increase molecular weight (349 g/mol vs. 284 g/mol for methyl derivatives) and thermal stability (higher melting points) due to stronger intermolecular interactions .
- Positional Isomerism : The 10,12-dichloro isomer exhibits a lower melting point (221–222°C) compared to the 11,12-dichloro analog, likely due to differences in crystal packing efficiency .
Spectroscopic and Electronic Properties
Comparative Insights :
- Optoelectronics : 11,12-Dichloro derivatives outperform methylated analogs (e.g., DMDB-PZ) in OLEDs due to stronger spin-orbit coupling (SOC) from Cl atoms, enabling efficient triplet-state utilization .
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